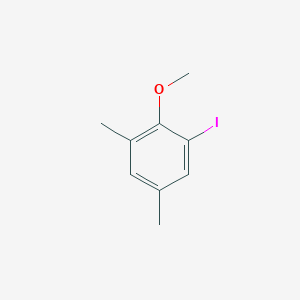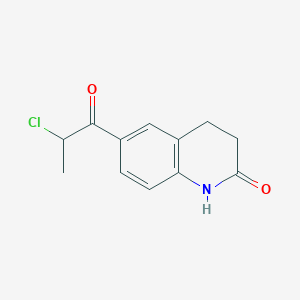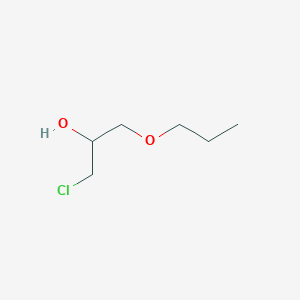![molecular formula C19H19N3 B8783907 2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine](/img/structure/B8783907.png)
2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine is a complex organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl derivatives with naphthyridine precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a probe for studying biological processes.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Naphthyridine: A simpler analog with similar structural features.
Benzimidazole: Another heterocyclic compound with a fused ring system.
Indole: A structurally related compound with diverse biological activities.
Uniqueness
2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine stands out due to its unique combination of structural elements, which confer specific chemical and biological properties. Its benzyl group and naphthyridine core make it a versatile scaffold for drug development and other applications.
Propiedades
Fórmula molecular |
C19H19N3 |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-amine |
InChI |
InChI=1S/C19H19N3/c20-19-15-8-4-5-9-17(15)21-18-10-11-22(13-16(18)19)12-14-6-2-1-3-7-14/h1-9H,10-13H2,(H2,20,21) |
Clave InChI |
IRQKGSUIGOEOEX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C(C3=CC=CC=C3N=C21)N)CC4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

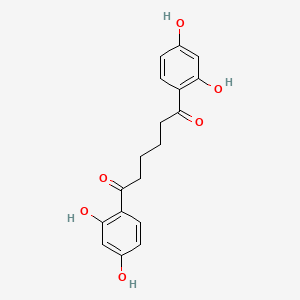
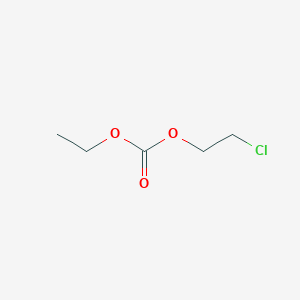
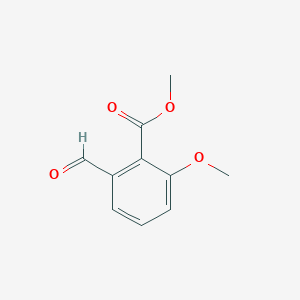
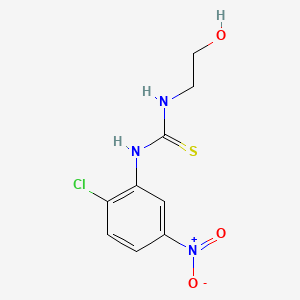

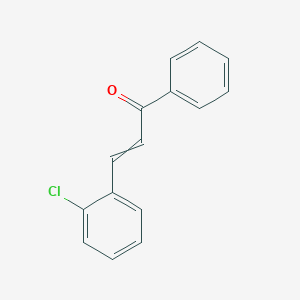
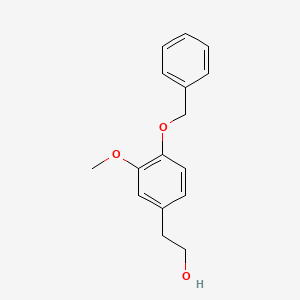
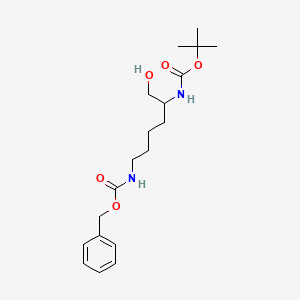
![ethyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B8783905.png)
![1-(Difluoromethoxy)-4-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B8783914.png)
-2,2-dimethyloxan-4-yl]ethyl})amine](/img/structure/B8783921.png)
